

Application Note: In Vitro Chaperone Activity Assays with BAG1 and Hsp70

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Compound of Interest

Compound Name: BAG1 protein

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The 70 kDa heat shock proteins (Hsp70) are a family of highly conserved molecular chaperones crucial for maintaining protein homeostasis. They participate in a wide range of cellular processes, including folding of newly synthesized polypeptides, refolding of misfolded or aggregated proteins, protein translocation across membranes, and regulation of protein degradation. The function of Hsp70 is tightly regulated by an ATP-dependent conformational cycle and a cohort of co-chaperones.

Bcl-2-associated athanogene 1 (BAG1) is a key co-chaperone that directly interacts with the ATPase domain of Hsp70.^{[1][2]} Its role in modulating Hsp70 activity is complex and has been a subject of extensive research. Some studies characterize BAG1 as a nucleotide exchange factor (NEF) that stimulates ADP release, thereby promoting the release of the substrate from Hsp70.^{[3][4]} Conversely, other evidence demonstrates that BAG1 can act as a negative regulator, uncoupling ATP hydrolysis from substrate release and locking Hsp70 in a stable ternary complex with the substrate.^{[5][6][7]} This dual functionality suggests that the effect of BAG1 on the Hsp70 chaperone machinery may be context-dependent, potentially influenced by the presence of other co-chaperones or cellular conditions.^{[3][8]}

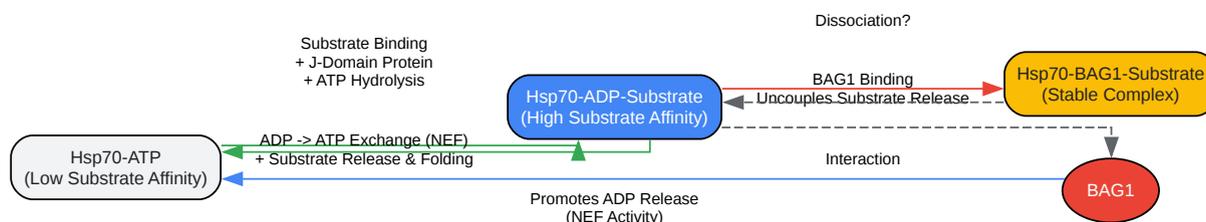
This application note provides detailed protocols for key in vitro assays designed to investigate the functional interaction between BAG1 and Hsp70, including the luciferase refolding assay and the Hsp70 ATPase activity assay. These methods are essential for researchers aiming to

elucidate the molecular mechanisms of Hsp70 regulation and for professionals involved in the development of drugs targeting this critical chaperone system.

The Hsp70 Chaperone Cycle and BAG1 Regulation

The activity of Hsp70 is governed by a cycle of ATP binding, hydrolysis, and nucleotide exchange, which modulates its affinity for substrate proteins. In its ATP-bound state, Hsp70 has low affinity and a high rate of substrate binding and release. The presence of a J-domain co-chaperone (like Hdj-1/Hsp40) delivers a substrate to Hsp70 and stimulates its ATPase activity. Upon ATP hydrolysis to ADP, Hsp70 undergoes a conformational change, closing its substrate-binding domain and tightly locking in the substrate. Nucleotide Exchange Factors (NEFs) then facilitate the release of ADP and binding of a new ATP molecule, which re-opens the substrate-binding domain and releases the substrate, allowing it to fold correctly.

BAG1 interacts with the ATPase domain of Hsp70 and can function as a NEF.[4] However, it can also inhibit the refolding cycle by preventing the release of the substrate even after ATP binding, effectively acting as a negative regulator.[5][6]



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Diagram 1: The Hsp70 chaperone cycle and points of BAG1 regulation.

Quantitative Data on BAG1-Hsp70 Interaction

The functional consequences of the BAG1-Hsp70 interaction can be quantified through various assays. The following tables summarize typical results from ATPase activity and luciferase refolding experiments.

Table 1: Effect of BAG1 on Hsp70 ATPase Activity

This table summarizes data from single-turnover ATPase assays, measuring the rate of ATP hydrolysis by Hsp70 in the presence of BAG1 and/or the J-domain co-chaperone Hdj-1.[5]

Condition	ATP Turnover Rate (min ⁻¹)	Fold Change vs. Hsp70 Alone
Hsp70 Alone	0.23	1.0
Hsp70 + BAG1	0.46	2.0
Hsp70 + Hdj-1	0.46	2.0
Hsp70 + BAG1 + Hdj-1	0.69	3.0

Data adapted from Bimston et al., 1998.[5] The results show that BAG1, similar to Hdj-1, can enhance the intrinsic ATPase rate of Hsp70.[5]

Table 2: Effect of BAG1 on Hsp70-Mediated Protein Refolding

This table illustrates the impact of BAG1 expression on the ability of Hsp70 to refold thermally denatured luciferase in vivo.

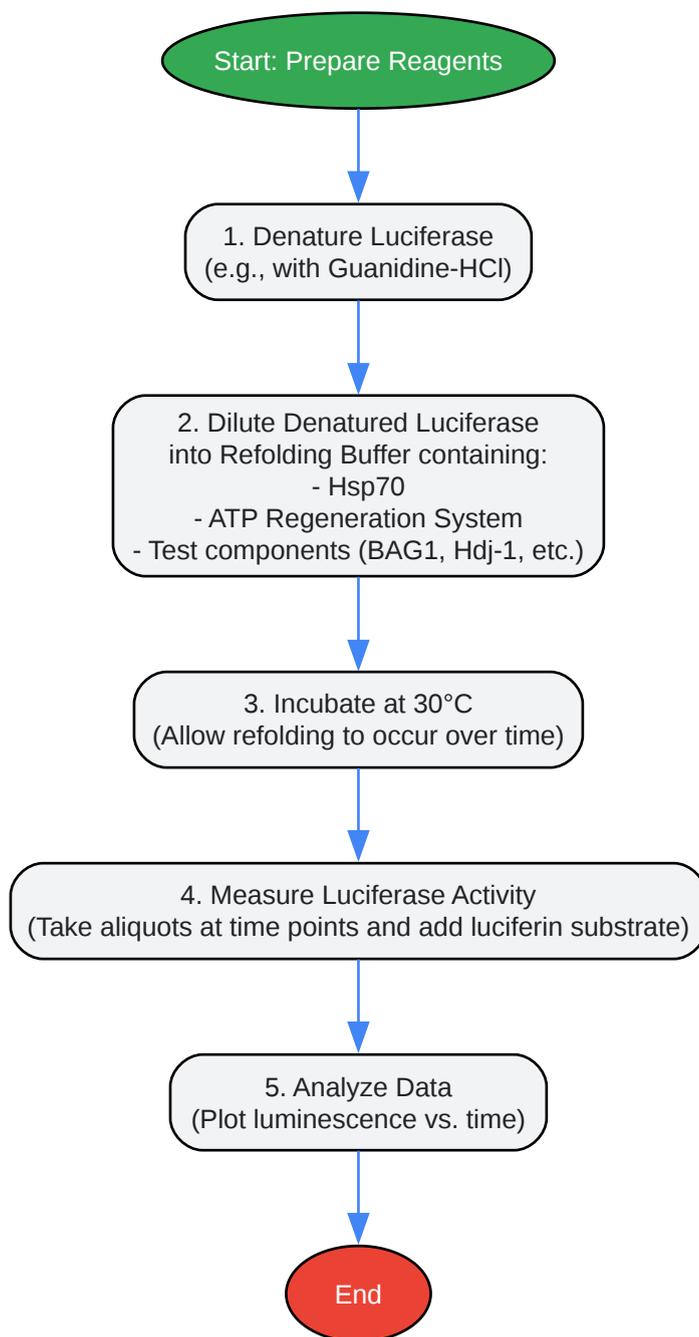
Condition	Relative Luciferase Reactivation	Notes
Control (Endogenous Chaperones)	Baseline (e.g., 4%)	Basal level of refolding without Hsp70 overexpression.
Hsp70 Overexpression	High (e.g., 20-30%)	Hsp70 significantly enhances the refolding of denatured luciferase.[9]
Hsp70 + BAG1 Overexpression	Low (e.g., 4-8%)	BAG1 inhibits Hsp70-mediated refolding by a factor of 2- to 5-fold.[8][9]
Hsp70 + BAG1ΔC Overexpression	High (e.g., 20-30%)	A BAG1 mutant unable to bind Hsp70 does not inhibit its chaperone activity.[8]

Data descriptions are based on findings from Nollen et al., 2000.[8][9] These studies demonstrate that BAG1 functions in vivo as a negative regulator of Hsp70's protein refolding activity.[8]

Experimental Protocols

Protocol 1: Luciferase Refolding Assay (In Vitro)

This assay measures the ability of Hsp70, with or without BAG1, to refold chemically denatured firefly luciferase, a model protein substrate. The recovery of luciferase activity is directly proportional to the amount of correctly refolded protein.



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Diagram 2: Experimental workflow for the in vitro luciferase refolding assay.

Materials and Reagents:

- Purified recombinant firefly luciferase
- Purified recombinant Hsp70, BAG1, and Hdj-1

- Denaturation Buffer: 5 M Guanidine-HCl, 30 mM Tris-acetate (pH 7.5)
- Refolding Buffer: 25 mM HEPES-KOH (pH 7.6), 100 mM KOAc, 10 mM Mg(OAc)₂, 5 mM DTT
- ATP Regeneration System: 2 mM ATP, 10 mM creatine phosphate, 50 µg/mL creatine kinase
- Luciferase Assay Buffer: 100 mM K-phosphate (pH 7.6), 25 mM Glycylglycine, 5 mM ATP
- Luciferin substrate solution
- Luminometer

Procedure:

- Denaturation: Chemically denature firefly luciferase (e.g., at 10 µM) by incubating it in Denaturation Buffer for 10-30 minutes at 22-25°C.[10]
- Refolding Initiation: Initiate the refolding reaction by diluting the denatured luciferase 125-fold into pre-warmed (30°C) Refolding Buffer.[10] The final concentration of luciferase should be around 80 nM. The buffer should contain the ATP regeneration system and the desired chaperone components (e.g., Hsp70 alone, Hsp70 + BAG1).
 - Control Groups: Include a "no chaperone" control (spontaneous refolding) and a "native luciferase" control (for 100% activity reference).
 - Test Groups: Prepare reactions with Hsp70 at a fixed concentration (e.g., 1-2 µM) and varying concentrations of BAG1 to observe dose-dependent effects.
- Incubation: Incubate the reactions at 30°C.[10]
- Activity Measurement: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take a small aliquot (e.g., 1-5 µL) of the refolding reaction and transfer it to a luminometer tube containing Luciferase Assay Buffer.
- Luminometry: Place the tube in the luminometer and inject the luciferin substrate. Measure the light emission (in Relative Light Units, RLU).

- **Data Analysis:** Calculate the percentage of refolding by comparing the RLU of the refolding reaction to the RLU of an equivalent concentration of native luciferase. Plot the percentage of refolded luciferase against time for each condition.

Protocol 2: Hsp70 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp70, which can be modulated by co-chaperones like BAG1. The protocol described here is a single-turnover assay using radiolabeled ATP.

Materials and Reagents:

- Purified recombinant Hsp70, BAG1, and Hdj-1
- [α - 32 P]ATP or [γ - 32 P]ATP
- Assay Buffer: e.g., 40 mM HEPES-KOH (pH 7.6), 100 mM KCl, 10 mM MgCl₂
- Thin-Layer Chromatography (TLC) plates (polyethyleneimine-cellulose)
- TLC Running Buffer: 0.5 M LiCl, 1 M formic acid
- Stop Solution: 0.5 M EDTA
- Phosphorimager or scintillation counter

Procedure:

- **Reaction Setup:** Prepare reaction mixtures in Assay Buffer on ice. For a single-turnover experiment, Hsp70 (e.g., 0.5-2 μ M) should be in molar excess over the [32 P]ATP (e.g., 30 nM).[\[5\]](#)[\[11\]](#)
 - Control Group: Hsp70 alone.
 - Test Groups: Hsp70 + BAG1, Hsp70 + Hdj-1, Hsp70 + BAG1 + Hdj-1.
- **Initiation and Incubation:** Initiate the reaction by adding the [32 P]ATP and immediately transferring the tubes to a 37°C water bath.[\[5\]](#)

- Time Points: At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), remove an aliquot of the reaction and quench it by adding it to the Stop Solution.
- Thin-Layer Chromatography (TLC): Spot a small volume (1-2 μL) of each quenched time point onto a TLC plate.
- Chromatography: Develop the TLC plate in the TLC Running Buffer until the solvent front is near the top. This will separate the hydrolyzed product ($[\text{}^{32}\text{P}]\text{ADP}$) from the unhydrolyzed substrate ($[\text{}^{32}\text{P}]\text{ATP}$).
- Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen. Scan the screen using a phosphorimager. Quantify the intensity of the spots corresponding to ATP and ADP.[5]
- Data Analysis: For each time point, calculate the percentage of ATP hydrolyzed. Plot this percentage against time. The rate of ATP hydrolysis (k_{cat}) can be determined from the slope of the initial linear portion of the curve.[5]

Conclusion

The functional relationship between BAG1 and Hsp70 is a critical aspect of cellular protein quality control. The contradictory roles of BAG1 as both a potential activator (NEF) and an inhibitor of the Hsp70 chaperone machine highlight a sophisticated regulatory mechanism.[3][6] The *in vitro* assays detailed in this application note—luciferase refolding and ATPase activity—provide robust and quantitative methods for dissecting this complexity. By employing these protocols, researchers can effectively characterize the impact of BAG1 isoforms, post-translational modifications, or small molecule inhibitors on the Hsp70 chaperone cycle, paving the way for a deeper understanding of cellular stress responses and the development of novel therapeutic strategies.

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